molecular formula C5H4N4 B1254633 3-Azidopyridine CAS No. 10296-29-4

3-Azidopyridine

Cat. No. B1254633
CAS RN: 10296-29-4
M. Wt: 120.11 g/mol
InChI Key: JIAJBAZUBPTCAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-azidopyridine and related compounds often involves multicomponent reactions (MCRs), which are recognized for their efficiency in producing complex molecules. MCRs are particularly valuable in synthesizing heterocyclic compounds like 3-azidopyridine, offering a viable, innovative, and promising strategy for creating multifaceted molecules with significant biological and pharmacological potential (Sharma & Sinha, 2023).

Molecular Structure Analysis

The molecular structure of 3-azidopyridine is characterized by the presence of an azido group attached to a pyridine ring. This structure is pivotal for its reactivity and the formation of N-heterocyclic compounds. The inclusion of the azido group offers a diverse range of chemical transformations, facilitating the synthesis of complex structures essential in pharmaceutical chemistry (Nazeri et al., 2020).

Chemical Reactions and Properties

3-Azidopyridine participates in various chemical reactions, including cycloadditions, which are a cornerstone of click chemistry. This reactivity is exploited in synthesizing 1,2,3-triazoles, demonstrating the compound's utility in constructing complex molecules with potential biological activities. Click chemistry, especially the azide-alkyne cycloaddition reaction, is a critical method for synthesizing 1,2,3-triazoles from azidopyridines, showcasing its significance in medicinal chemistry and drug design (Kaushik et al., 2019).

Scientific Research Applications

1. Photochemical Labeling

3-Azidopyridine has been utilized in photochemical labeling studies. An example is its use as an analog of NAD+ for photochemical labeling of yeast alcohol dehydrogenase (YADH). It acts as a competitive inhibitor in NAD reduction by YADH, and upon photolysis, a portion of the label becomes covalently bound to the enzyme. This indicates its potential as a photochemical labeling reagent for active sites of NAD-dependent dehydrogenases (Hixson & Hixson, 1973).

2. Spectroscopic Probe Development

Research has explored 3-azidopyridine's potential as a spectroscopic probe. It has been studied for its ability to indicate the protonation state of the pyridine ring. Although the azido-stretching vibration was found to be sensitive to the protonation state, shifting in frequency based on protonation, the study concluded that 3-azidopyridine might not be ideal as a spectroscopic probe. However, the approach of using an organic azide as a remote probe of protonation state shows promise (Nydegger et al., 2010).

3. Synthesis and Characterization in Medicinal Chemistry

3-Azidopyridine has been involved in the synthesis and characterization of various compounds in medicinal chemistry. For instance, it has been used in preparing azidopyridines with a halogen substituent, valuable intermediates for medicines and biochemical tool compounds. Safety concerns due to the potential reactivity of azidopyridines were addressed, demonstrating their utility in Click reactions and diversification through halogen handles (Mandler et al., 2021).

4. Photochemistry of Azidopyridine Oxides

The photochemistry of azidopyridine oxides, including 3-azidopyridine, has been studied using various techniques. This research provides insights into the photochemical reactions and intermediates formed, contributing to a better understanding of the chemical behavior of these compounds under light exposure (Crabtree et al., 2008).

Safety And Hazards

3-Azidopyridine can cause skin and eye irritation. It is recommended to handle it in accordance with good industrial hygiene and safety practice .

Future Directions

The limitation of the CuAAC “click” reaction with a 2-azidopyridine substrate, owing to its equilibrium with a tetrazole isomer, is exploited herein for its utility in the Glaser–Hay reaction . This suggests potential future directions for the use of 3-Azidopyridine in chemical reactions.

properties

IUPAC Name

3-azidopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-9-8-5-2-1-3-7-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAJBAZUBPTCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476857
Record name 3-azidopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azidopyridine

CAS RN

10296-29-4
Record name 3-azidopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-azidopyridine
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Synthesis routes and methods I

Procedure details

In a manner similar to that described for the preparation of 2-(4-pyridinyl)-4-thiazolylcarbonylazide, 6.0 g of 2-(3-pyridinyl)-4-thiazolylcarboxylic acid was treated successively with NaOH, oxalyl chloride and a solution of NaN3 in water to give the 3-pyridinylazide as a pale brown solid. MS m/z: 204.5 (M−N2+H).
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6 g
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Synthesis routes and methods II

Procedure details

3-Aminopyridine (18.89 g, 0.20 mol) was added to a warm (55° C.) solution of 36 ml of concentrated sulfuric acid in 210 ml of water. The mixture was stirred for five minutes and was then cooled to 5° C. and a solution of 16.66 g (0.24 mol) of sodium nitrite in 140 ml of water was added dropwise, keeping the temperature below 6° C. The mixture was left to stir for 20 minutes. Urea (2.4 g, 0.04 mol) was added and the mixture was again left to stir at 5° C. for 20 minutes. A solution of 15.60 g (0.24 mol) of sodium azide in 150 ml of water was added, keeping the temperature below 10° C. Nitrogen was immediately evolved. The mixture was stirred at ambient temperature for 1.5 hours after the addition was complete and was then neutralized to pH 6-7 with sodium bicarbonate and extracted with ether. The ether extract was dried over magnesium sulfate and stripped of solvent to yield 21.5 g (89 percent of theory) of dark oil. NMR (CDCl3): δ8.58 (m, 2H) δ7.47 (m, 2H).
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18.89 g
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reactant
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36 mL
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210 mL
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16.66 g
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140 mL
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2.4 g
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15.6 g
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150 mL
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Synthesis routes and methods III

Procedure details

Sodium azide (1.5 g) dissolved in 5 ml of water was dropped into a solution of 2.0 g of 3-aminopyridine in 15 ml of 10% hydrochloric acid under cooling with ice. After the reaction solution was stirred for 20 minutes under cooling with ice, 1.8 g of sodium nitrite dissolved in 5 ml of water was dropped in the reaction solution. After temperature of the reaction solution was raised up to room temperature, it was stirred for 1 hour. The reaction solution was diluted with chloroform, washed with water and then with a saturated saline solution and dried over sodium sulfate. The solvent was evaporated in vacuo to give 2.5 g of the title crude compound as a brown oily substance.
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1.5 g
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5 mL
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2 g
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15 mL
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1.8 g
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azidopyridine
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Reactant of Route 6
3-Azidopyridine

Citations

For This Compound
161
Citations
MW Nydegger, S Dutta, CM Cheatum - The Journal of chemical …, 2010 - pubs.aip.org
… Here we report 2D IR measurements of 3-azidopyridine, and characterize how its spectroscopy changes upon protonation of the pyridine nitrogen. These measurements show that the …
Number of citations: 55 pubs.aip.org
KJ Hostetler, KN Crabtree, JS Poole - The Journal of Organic …, 2006 - ACS Publications
… Studies of the photochemistry of 3-azidopyridine-1-oxide and its corresponding nitrene are underway. On the basis of the arguments above, it is anticipated that this species should …
Number of citations: 21 pubs.acs.org
AA GAHR, Y LI - The Chemical Educator, 1997 - Springer
We present here a complete photochemical experiment suitable for biochemistry, bioorganic, and organic chemistry laboratories. It provides experiences in chemical and enzymatic …
Number of citations: 2 link.springer.com
JS Lipkin, R Song, EE Fenlon… - The journal of physical …, 2011 - ACS Publications
… and azide groups in phenyl cyanate and 3-azidopyridine, respectively, has been hindered by … A total of eight phenyl cyanate and six 3-azidopyridine isotopomers were synthesized and …
Number of citations: 59 pubs.acs.org
MA Harmer - Langmuir, 1991 - ACS Publications
… 3-azidopyridine shown for varying photolysis times on polyethylene of (a) 30 s, (b) 1 min, and (c) 10 min. Figure Id shows the photomodication of a quartz surface using 3-azidopyridine …
Number of citations: 60 pubs.acs.org
SK Kotovskaya, GA Mokrushina, IY Postovskii… - Chemistry of …, 1981 - Springer
Two parallel reactions, viz., cyclization of 2-nitro-3-azidopyridine to pyrido-[2,3-c]furoxan, which is aminated in the 6 position of the pyridine ring with opening of the furoxan ring, and …
Number of citations: 4 link.springer.com
P Bednarek, C Wentrup - Journal of the American Chemical …, 2003 - ACS Publications
… Matrix photolysis of 3-azidopyridine leads to ring opening to … Photolysis of 3-azidopyridine 31, matrix isolated in Ar at 7 K … (b) IR difference spectrum after irradiation of 3-azidopyridine 31 …
Number of citations: 48 pubs.acs.org
RH Abu-Eittah, MK Khedr - Spectrochimica Acta Part A: Molecular and …, 2009 - Elsevier
… Results at hand indicate that the azide group perturbs the pyridine ring in the case of 3-azidopyridine much more than it does in the case of 2-azidopyridine. This result agrees with the …
Number of citations: 18 www.sciencedirect.com
BM Ricketts - 2015 - cardinalscholar.bsu.edu
… 2.88g of 3-azidopyridine was dissolved in 45mL of glacial acetic acid and 12.2mL of a 30% … then the residue was recrystallized from acetone to provide 3azidopyridine-N-oxide [2.27g, …
Number of citations: 2 cardinalscholar.bsu.edu
GA Mokrushina, SK Kotovskaya, IY Postovskii - researchgate.net
… Let us note that we obtained the starting 2-nitro-3-azidopyridine (I) by the diazo reaction from 14 mmole of 2-nitro-3-aminopyridine in 35 ml of 50% sulfuric acid with a solution of 17 …
Number of citations: 0 www.researchgate.net

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